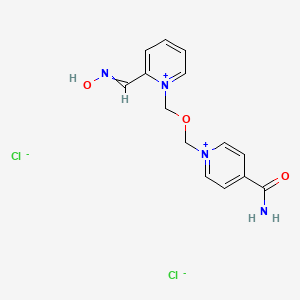

阿索西姆(二氯化物)

描述

Asoxime (dichloride), also known as HI-6, is an asymmetric bis-pyridinium aldoxime . It functions as an Acetylcholinesterase (AChE) reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . It demonstrates therapeutic activity in experimental models of organophosphate poisoning, by reactivating phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents .

Synthesis Analysis

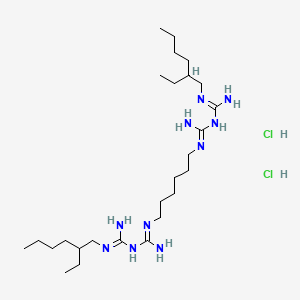

While specific synthesis details for Asoxime (dichloride) were not found, a related study discusses the design and synthesis of NTMGMP, a surrogate of A-242, which is a novichok agent useful for experimental evaluation of antidotes .Molecular Structure Analysis

The formal name of Asoxime (dichloride) is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride . Its molecular formula is C14H16N4O3 • 2Cl .Chemical Reactions Analysis

Asoxime (dichloride) is known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates . This reactivation occurs through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .Physical And Chemical Properties Analysis

Asoxime (dichloride) is a crystalline solid . It has a molecular weight of 359.2 . Its solubility in PBS (pH 7.2) is 10 mg/mL .科学研究应用

Application in Biochemistry

Summary of the Application

Asoxime chloride, also known as HI-6, is an asymmetric bis-pyridinium aldoxime. It reactivates Acetylcholinesterase (AChE) via nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Methods of Application

In vitro, HI-6 showed a bacteriostatic effect on Francisella tularensis (F. tularensis) when treated with 100 mM HI-6 . In vivo, female BALB/c mice infected by F. tularensis were administered subcutaneously with 100 μl HI-6 for ten days .

Results or Outcomes

The lower dose of HI-6 yielded different symptoms and mortality. Compared to mice injected only with tularemia, groups of mice exposed to the lower dose of HI-6 showed a decline in mortality .

Application in Water Treatment

Summary of the Application

Chlorine dioxide (ClO2), an alternative to chlorine in water treatment, often involves the production of free chlorine, unreacted reagents, or side-reaction products .

Methods of Application

The ratio of ClO2 to chlorine was found to significantly affect the Disinfection By-Products (DBPs) formed, depending on the water sample’s properties .

Results or Outcomes

With an increase in the chlorine fraction in the mixed oxidant, less chlorite was formed; chlorate formation was enhanced instead .

Application in Antimicrobial Efficiency

Summary of the Application

Chlorine dioxide (ClO2) is a disinfectant gas with strong antifungal, antibacterial, and antiviral activities .

Methods of Application

Applied on hard, non-porous surfaces as an aqueous solution or gas, the ClO2 exerts antimicrobial activity through its interaction and destabilization of cell membrane proteins, as well as through DNA/RNA .

Results or Outcomes

The results indicate the significance in controlling the ClO2/Cl2 ratio during the use of a ClO2 generator .

Application in Reactivating Tabun-Inhibited Acetylcholinesterase

Summary of the Application

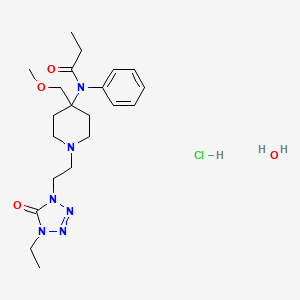

Asoxime chloride is used in the treatment of poisonings by Tabun, an organophosphorus nerve agent . The newly developed acetylcholinesterase (AChE) reactivator, K203, is much more effective in the treatment of tabun poisonings than currently fielded oximes .

Methods of Application

Studies were conducted in vitro using human brain homogenate as the source of AChE . The efficacy of K203 was compared with commercially available oximes; pralidoxime, obidoxime and asoxime (HI-6) .

Results or Outcomes

Reactivation studies showed that K203 was the most effective reactivator with a second order kinetic constant (kr) of 2142 min−1. M−1, which was 51 times higher than that obtained for obidoxime .

Application in Advanced Oxidation Process for Drinking Water Treatment

Summary of the Application

The photolysis of hypochlorous acid (HOCl) and hypochlorite (OCl−) produces a suite of reactive oxidants, including hydroxyl radical (˙OH), chlorine radical (Cl˙), and ozone (O3) .

Methods of Application

The addition of light to chlorine disinfection units could effectively convert existing drinking water treatment systems into advanced oxidation processes .

Results or Outcomes

The efficacy of chlorine photolysis to produce reactive oxidants is dependent on solution and irradiation conditions .

Application in Neurotoxicity

Summary of the Application

Asoxime chloride is used in the study of neurotoxicity .

Methods of Application

The specific methods of application in this field are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this field are not detailed in the available resources .

Application in Treatment of Organophosphate Poisoning

Summary of the Application

Asoxime chloride, more commonly known as HI-6, is a Hagedorn oxime used in the treatment of organophosphate poisoning .

Results or Outcomes

Application in Acetylcholinesterase Reactivation

Summary of the Application

Asoxime is an asymmetric bis-pyridinium aldoxime that functions as an Acetylcholinesterase (AChE) reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Methods of Application

It demonstrates therapeutic activity in experimental models of organophosphate poisoning, by reactivating phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents .

安全和危害

未来方向

属性

IUPAC Name |

1-[[2-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSIJXWEROXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029616 | |

| Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

CAS RN |

34433-31-3 | |

| Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

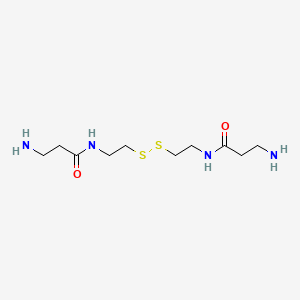

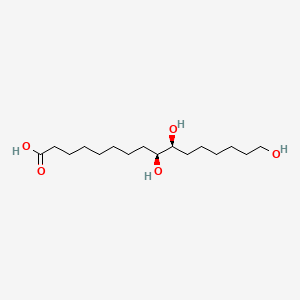

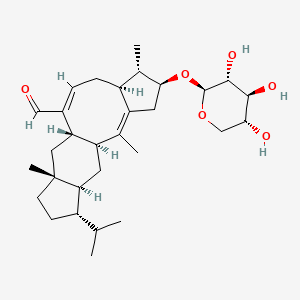

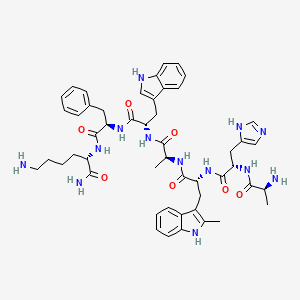

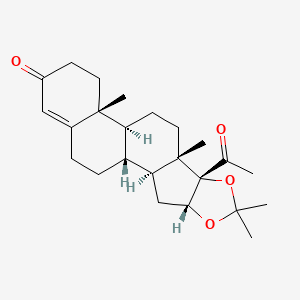

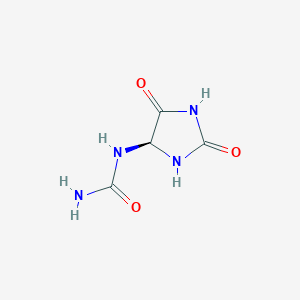

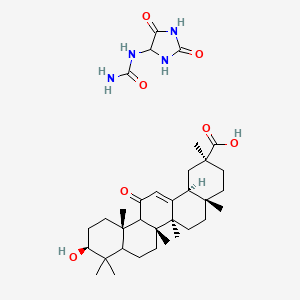

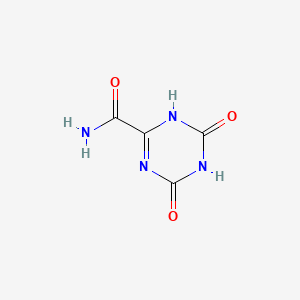

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。